4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride
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Overview
Description
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H14ClNO4S. It is a derivative of benzene, featuring a methoxy group, a propanamidomethyl group, and a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzene (anisole).
Introduction of Propanamidomethyl Group: The propanamidomethyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction and amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the methoxy group, which is an electron-donating group, the compound can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl, Br) and nitrating agents (e.g., HNO/HSO).
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may have potential pharmacological activities and can be used in drug development.
Biological Studies: It can be used to study the effects of sulfonyl chloride-containing compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The methoxy group on the benzene ring can influence the reactivity and orientation of electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1-sulfonyl chloride: Lacks the propanamidomethyl group, making it less versatile in certain synthetic applications.
3-(Propanamidomethyl)benzene-1-sulfonyl chloride: Lacks the methoxy group, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride is unique due to the combination of functional groups it possesses. The methoxy group enhances its reactivity in electrophilic aromatic substitution reactions, while the sulfonyl chloride group makes it highly reactive towards nucleophiles. The propanamidomethyl group adds further versatility, allowing for additional functionalization and applications .
Properties
IUPAC Name |
4-methoxy-3-[(propanoylamino)methyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-3-11(14)13-7-8-6-9(18(12,15)16)4-5-10(8)17-2/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGXQCTXHYOHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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